molecular formula C20H30N2O6 B13146557 Boc-D-beta-homolysine(Cbz)

Boc-D-beta-homolysine(Cbz)

Cat. No.: B13146557
M. Wt: 394.5 g/mol
InChI Key: MAHOLRAVFZCBFL-MRXNPFEDSA-N
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Description

Boc-D-beta-homolysine(Cbz) is a synthetic amino acid derivative featuring three key functional groups:

  • tert-Butyloxycarbonyl (Boc): A protecting group for amines, enhancing solubility and stability during synthetic processes.
  • D-beta-homolysine: A lysine homolog with an additional methylene (-CH₂-) group in the side chain, conferring structural flexibility and altered steric effects compared to standard lysine.
  • Benzyloxycarbonyl (Cbz): A carbamate-based protecting group for amines, often used in peptide synthesis to modulate reactivity and biological activity.

This compound is primarily utilized in pharmaceutical research, particularly in peptide synthesis and drug discovery, where its structural modifications influence binding affinity, metabolic stability, and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homolysine(Cbz) typically involves the protection of the amino groups using Boc and Cbz groups. The process begins with the amino acid lysine, which undergoes selective protection of the epsilon-amino group with the benzyloxycarbonyl group. The alpha-amino group is then protected with the tert-butoxycarbonyl group. This dual protection strategy ensures that the amino groups are protected during subsequent synthetic steps .

Industrial Production Methods: Industrial production of Boc-D-beta-homolysine(Cbz) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents used are typically of high purity, and the reaction conditions are carefully controlled to prevent side reactions.

Mechanism of Action

The mechanism of action of Boc-D-beta-homolysine(Cbz) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation, revealing the free amino groups for further reactions .

Comparison with Similar Compounds

Functional Group Variations

Cbz vs. Boc Protection

  • Cbz (Benzyloxycarbonyl): Demonstrated critical roles in biological activity. tuberculosis .
  • Boc (tert-Butyloxycarbonyl) : Provides steric hindrance and stability under basic conditions but may reduce interaction with biological targets due to its bulkiness.

Homolog Backbone Differences

  • Beta-homolysine vs. For example, Z-β-D-HomoAla-OH (a related homolog) is used in research for its modified backbone properties .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity
Boc-D-beta-homolysine(Cbz) Not explicitly provided* ~350–400 (estimated) Boc, Cbz, beta-homolysine Research applications (inferred)
BOC-D-HSE(BZL)-OH C₁₆H₂₃NO₅ 309.36 Boc, Benzyl (Bzl) Synthetic intermediate
Z-β-D-HomoAla-OH C₁₁H₁₃NO₄ 223.23 Cbz, beta-homoalanine Research use
Carbamazepine (CBZ) C₁₅H₁₂N₂O 236.27 Tricyclic amine Anticonvulsant drug

Metabolic and Analytical Considerations

  • Metabolic Stability : Compounds with Cbz groups may undergo enzymatic cleavage or oxidation, as seen in carbamazepine metabolism, where epoxidation and peroxidation pathways generate multiple metabolites .
  • Detection Methods : LC/MS and HPLC are widely used for analyzing such compounds. For instance, CBZ and its transformation products were characterized using LC/MS, with detection limits (LOD) critical for accurate quantification .

Key Research Findings

Role of Cbz in Bioactivity : Structural studies highlight the necessity of Cbz for antitubercular activity, suggesting that its electron-withdrawing properties or hydrogen-bonding capacity may enhance target interactions .

Backbone Flexibility: Beta-homologation (e.g., in Z-β-D-HomoAla-OH) can improve binding to non-canonical enzyme conformations, a property leveraged in peptide engineering .

Analytical Challenges : Detection limits (e.g., LOD for CBZ at 0.8 μg kg⁻¹ DM) emphasize the need for optimized extraction methods in quantifying such compounds .

Biological Activity

Boc-D-beta-homolysine(Cbz), a derivative of beta-homolysine, is an amino acid characterized by the presence of both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protective groups. This compound plays a significant role in peptide synthesis and exhibits various biological activities that are crucial for research in biochemistry and pharmacology. This article delves into the biological activity of Boc-D-beta-homolysine(Cbz), exploring its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

Boc-D-beta-homolysine(Cbz) is distinguished by its dual protective groups, which enhance its stability during chemical reactions. The structural formula is represented as follows:

C20H30N2O4\text{C}_{20}\text{H}_{30}\text{N}_2\text{O}_4

The compound's stability allows it to serve as a reliable building block in peptide synthesis, facilitating the formation of complex peptides without premature reactions.

The primary mechanism of action for Boc-D-beta-homolysine(Cbz) involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions, enabling selective formation of peptide bonds. The Boc group can be removed under mild acidic conditions, while the Cbz group is typically removed via catalytic hydrogenation. This selective deprotection is critical for the synthesis of various peptide-based drugs and other pharmaceutical compounds.

Biological Activities

Boc-D-beta-homolysine(Cbz) has been studied for its potential biological activities, including:

  • Antioxidant Activity : Research indicates that beta-homolysine derivatives exhibit notable antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Enzyme Inhibition : Studies have shown that Boc-D-beta-homolysine(Cbz) can inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neuropharmacology .
  • Protein-Protein Interactions : The compound is employed in studies investigating protein interactions, providing insights into cellular mechanisms and signaling pathways.

Applications in Research

Boc-D-beta-homolysine(Cbz) finds applications across various fields:

  • Peptide Synthesis : It serves as a key building block in the synthesis of complex peptides and proteins.
  • Drug Development : The compound is utilized in developing peptide-based therapeutics, enhancing drug efficacy through targeted delivery mechanisms.
  • Material Science : It contributes to the preparation of peptide nanotubes and other nanostructures, which have potential applications in drug delivery and biosensing technologies .

Comparative Analysis

A comparison between Boc-D-beta-homolysine(Cbz) and related compounds highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
Boc-L-beta-homolysine(Cbz)Similar structure with different stereochemistryUsed primarily for enantiomeric studies
Boc-L-beta-homolysineLacks Cbz protective groupMore reactive due to unprotected amino group
Cbz-L-beta-homolysineLacks Boc protective groupLess stable than Boc-D-beta-homolysine(Cbz)

This table illustrates how Boc-D-beta-homolysine(Cbz) stands out due to its dual protection strategy, making it particularly valuable in synthetic applications.

Case Studies

  • Peptide Synthesis : In a study focused on synthesizing bioactive peptides, researchers utilized Boc-D-beta-homolysine(Cbz) as a building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized with unprotected amino acids.
  • Enzyme Interaction Studies : Another study investigated the inhibitory effects of Boc-D-beta-homolysine(Cbz) on acetylcholinesterase. The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1

InChI Key

MAHOLRAVFZCBFL-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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